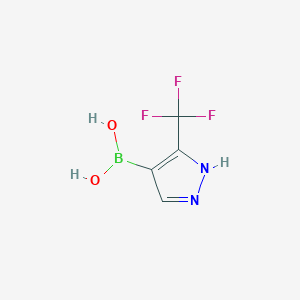

5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid

Beschreibung

BenchChem offers high-quality 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[5-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BF3N2O2/c6-4(7,8)3-2(5(11)12)1-9-10-3/h1,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZGCUKCAPHOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(NN=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621819 | |

| Record name | [5-(Trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202054-12-3 | |

| Record name | [5-(Trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical Properties and Applications for Researchers and Drug Development Professionals

An In-depth Technical Guide to 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid

Introduction

5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is a specialized heterocyclic organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold imparts unique electronic properties, enhancing metabolic stability and lipophilicity in derivative molecules. These characteristics make it a valuable building block in the synthesis of complex chemical entities. The pyrazole ring itself is a well-established motif in medicinal chemistry, known for contributing to favorable pharmacokinetic profiles and target engagement. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

The fundamental properties of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid are summarized below. These data are critical for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Reference |

| CAS Number | 1202054-12-3 | [1] |

| Molecular Formula | C4H4BF3N2O2 | [1] |

| Molecular Weight | 179.89 g/mol | [1][2] |

| Exact Mass | 180.0317920 Da | [2] |

| Purity | ≥97% | [1] |

| Appearance | White to light orange/green powder | [3] |

| Storage Conditions | 2 - 8 °C | [3] |

| InChIKey | XJZGCUKCAPHOBU-UHFFFAOYSA-N | [2] |

| SMILES | O--INVALID-LINK--c1c(cnn1)C(F)(F)F |

Synthesis and Reactivity

General Synthesis

The synthesis of trifluoromethyl-substituted pyrazolylboronic acids and their ester derivatives is typically achieved through lithiation-boronation protocols.[4] This synthetic route involves the deprotonation of a suitable pyrazole precursor using a strong organolithium base, followed by quenching with a boron-containing electrophile like triisopropyl borate.

A generalized workflow for this synthesis is depicted below.

Caption: General lithiation-boronation synthesis protocol.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful and versatile method for forming carbon-carbon (C-C) bonds, particularly for constructing biaryl and hetero-biaryl skeletons, which are foundational structures in many pharmaceuticals and functional materials.[3][5]

The pyrazole boronic acid serves as the organoboron component, which reacts with an organic halide (e.g., aryl or heteroaryl bromide/iodide) in the presence of a palladium catalyst and a base.[5] The trifluoromethyl group on the pyrazole ring can influence the electronic nature of the molecule, potentially affecting reaction kinetics and yields.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following section details a generalized protocol for a typical Suzuki-Miyaura cross-coupling reaction using a pyrazole boronic acid.

Objective: To synthesize a C-C coupled product by reacting 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid with an aryl halide.

Materials:

-

5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid (1.0 - 1.5 equivalents)

-

Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)[6]

-

Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0 - 3.0 equivalents)[6]

-

Anhydrous Solvent (e.g., 1,4-dioxane, toluene, DME, often with water)[7]

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide, 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid, the palladium catalyst, and the base.[6]

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[7]

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe or cannula.[6]

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).[7]

-

Work-up: After the reaction mixture has cooled to room temperature, dilute it with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography.[6]

The catalytic cycle for this transformation is illustrated below.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery and Materials Science

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[8][9] Trifluoromethyl-substituted pyrazoles, in particular, are of high interest for their bioactivity. They are key components in kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[10] The ability to use 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid in Suzuki-Miyaura coupling allows for the efficient and modular synthesis of novel drug candidates.[3]

Beyond pharmaceuticals, this compound is also valuable in materials science for creating novel organic semiconductors, polymers, and optoelectronic materials by incorporating its unique structural and electronic properties into larger conjugated systems.[3]

References

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

A Technical Guide to 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid: A Key Building Block in Medicinal Chemistry

CAS Number: 1202054-12-3

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid, a crucial building block in the synthesis of novel therapeutic agents. This guide covers its chemical and physical properties, detailed experimental protocols for its application in cross-coupling reactions, and its role in the modulation of key signaling pathways.

Core Properties and Specifications

5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is a heterocyclic organic compound containing a pyrazole ring substituted with a trifluoromethyl group and a boronic acid functional group. The trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates, while the boronic acid moiety makes it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1202054-12-3 | [2][3] |

| Molecular Formula | C₄H₄BF₃N₂O₂ | [3][4] |

| Molecular Weight | 179.90 g/mol | [3][4] |

| Appearance | White to off-white powder or crystalline solid | N/A |

| Purity | ≥97% | [2] |

| Melting Point | >160 °C (decomposes) | |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | N/A |

Application in Drug Discovery: A Focus on Kinase Inhibition

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for targeting a variety of biological targets, particularly protein kinases.

The introduction of a trifluoromethyl group can significantly enhance the biological activity of pyrazole-containing compounds. This is attributed to its high electronegativity, metabolic stability, and ability to modulate the pKa of nearby functional groups, thereby improving cellular permeability and target engagement.

Role in Signaling Pathway Modulation

Pyrazole-containing compounds have been extensively investigated as inhibitors of various protein kinase signaling pathways implicated in cancer and inflammatory diseases. Two prominent examples include the JAK/STAT and CLK/ROCK pathways.

JAK/STAT Signaling Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates cell growth, differentiation, and immune responses.[6][7] Dysregulation of this pathway is a hallmark of many cancers and autoimmune disorders.[6][8] Pyrazole-based inhibitors can effectively block the ATP-binding site of JAKs, preventing the downstream phosphorylation and activation of STAT proteins.[6][8] This leads to the downregulation of target genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

CLK/ROCK Signaling Pathway: Cdc2-like kinases (CLKs) and Rho-associated coiled-coil containing protein kinases (ROCKs) are involved in cellular processes such as cell cycle regulation, apoptosis, and cell migration.[9][10] Dual inhibitors targeting both CLK and ROCK have shown promise as anticancer agents.[9][10] Boronic acid-containing pyrazoloquinolines have been identified as potent dual CLK/ROCK inhibitors.[9][10]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][11] It is widely used in the synthesis of complex organic molecules, including pharmaceuticals. 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is an excellent substrate for this reaction, enabling the facile introduction of the trifluoromethyl-pyrazole moiety onto various aromatic and heteroaromatic scaffolds.

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

-

Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)

Procedure:

-

Reaction Setup: In a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, combine the aryl halide, 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid, palladium catalyst, ligand (if used), and base.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent to the reaction mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid should be handled by trained professionals in a well-ventilated laboratory setting.[12][13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[12][14] Avoid inhalation of dust and contact with skin and eyes.[12][14] In case of contact, rinse the affected area with copious amounts of water.[14] For detailed safety information, refer to the Safety Data Sheet (SDS).

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]

Conclusion

5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is a valuable and versatile building block for the synthesis of biologically active molecules, particularly protein kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of the trifluoromethyl-pyrazole scaffold into a wide range of molecular architectures. A thorough understanding of its properties and reactivity is essential for its effective application in drug discovery and development programs.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid | C4H4BF3N2O2 | CID 55253266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. aksci.com [aksci.com]

- 13. staging.keyorganics.net [staging.keyorganics.net]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Trifluoromethyl-Substituted Pyrazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl-substituted pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When further functionalized with a boronic acid or a boronic acid pinacol ester group, these pyrazoles become versatile building blocks for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient construction of complex molecular architectures, making them invaluable in the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the primary synthetic routes to trifluoromethyl-substituted pyrazole boronic acids and their pinacol esters. It includes detailed experimental protocols for key synthetic methodologies, a summary of quantitative data, and visual representations of the synthetic pathways.

Key Synthetic Strategies

The synthesis of trifluoromethyl-substituted pyrazole boronic acids predominantly relies on two modern and effective methodologies:

-

Lithiation-Borylation: This method involves the deprotonation of a trifluoromethyl-substituted pyrazole using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin). The regioselectivity of the lithiation is a critical aspect of this approach.

-

Iridium-Catalyzed C-H Borylation: This strategy offers a more direct approach by catalytically activating a C-H bond on the pyrazole ring and converting it into a C-B bond. This method often utilizes bis(pinacolato)diboron (B2pin2) as the boron source and an iridium complex as the catalyst. The regioselectivity is typically governed by steric factors.

Experimental Protocols

Method 1: Synthesis via Lithiation-Borylation

This protocol describes a general procedure for the synthesis of trifluoromethyl-substituted pyrazole boronic acid pinacol esters via a lithiation-borylation sequence. The example provided is adapted from procedures for the synthesis of related pyrazole boronic esters.

Reaction Scheme:

Physical and chemical properties of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid

An In-depth Technical Guide to 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this pyrazole derivative a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, general synthetic and purification methodologies, and its key applications, particularly in cross-coupling reactions. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and provides context based on closely related analogues.

Physical and Chemical Properties

Quantitative data for 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is not extensively reported. The following tables summarize available and computed data.

Table 1: General Properties and Identifiers

| Property | Value | Citation |

| IUPAC Name | (5-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | |

| CAS Number | 1202054-12-3 | |

| Molecular Formula | C₄H₄BF₃N₂O₂ | [1] |

| Molecular Weight | 179.90 g/mol | [1] |

| Canonical SMILES | B(C1=CNNC1=C(F)(F)F)(O)O | |

| InChI | InChI=1S/C4H4BF3N2O2/c5-4(6,7)2-1-8-9-3(2)10(11)12/h1,11-12H,(H,8,9) |

Table 2: Experimental and Predicted Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | The related compound 1H-Pyrazole-4-boronic acid has a melting point of 151 °C.[2] |

| Boiling Point | Data not available | Decomposes upon heating. |

| pKa | Data not available | The trifluoromethyl group is electron-withdrawing and is expected to decrease the pKa compared to unsubstituted pyrazole boronic acid. |

| Solubility | Data not available | Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. |

| Appearance | Expected to be a white to off-white solid |

Synthesis and Purification

General Synthetic Approach

A plausible synthetic route is a two-step process starting from a suitable pyrazole precursor.

Experimental Protocol: General Synthesis of Pyrazole-4-boronic Acids

-

Halogenation of the Pyrazole Ring:

-

To a solution of the starting pyrazole in a suitable solvent (e.g., acetonitrile or DMF), add a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-halopyrazole.

-

-

Conversion to Boronic Acid:

-

Dissolve the 4-halopyrazole in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of a strong base, such as n-butyllithium or a Grignard reagent (e.g., isopropylmagnesium chloride), to perform a metal-halogen exchange.

-

After stirring for a short period, add a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of an aqueous acid (e.g., 1M HCl) and stir until the boronic acid precipitates.

-

Collect the solid by filtration, wash with cold water and a non-polar organic solvent (e.g., hexane), and dry under vacuum.

-

Purification

Purification of boronic acids can be challenging due to their tendency to form anhydrides (boroxines) and their polarity.

-

Recrystallization: This is a common method for purifying pyrazole derivatives.[3] A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be determined experimentally.[3]

-

Column Chromatography: Purification by silica gel chromatography can be difficult due to the acidity of the silica and the polarity of the boronic acid.[4] Using a deactivated silica gel (e.g., by pre-treating with a base like triethylamine) or using a different stationary phase like alumina may be necessary.[5]

-

Derivatization: In some cases, the boronic acid can be converted to its pinacol ester, which is generally more stable and easier to purify by chromatography. The pure ester can then be hydrolyzed back to the boronic acid if needed.

Chemical Reactivity and Applications

The primary application of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid in synthetic chemistry is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura coupling, the pyrazole boronic acid is reacted with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup:

-

In a reaction vessel, combine 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

-

Biological Activity and Drug Discovery Potential

The trifluoromethyl-pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The trifluoromethyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronic properties of the CF₃ group can influence hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing binding affinity and selectivity.

While no specific biological activity has been reported for 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid itself, related trifluoromethyl-pyrazole derivatives have shown a range of activities, including:

-

Anti-inflammatory activity through the inhibition of COX enzymes.[6]

-

Antimicrobial activity against various bacterial strains.[7]

-

Anticancer activity by targeting various kinases and other signaling proteins.

The logical progression in early-stage drug discovery often involves the synthesis of a library of compounds based on a promising scaffold and screening them against a panel of biological targets.

Analytical Characterization

Standard analytical techniques are used to characterize 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all valuable for structural elucidation. The ¹⁹F NMR will show a characteristic signal for the CF₃ group, and the ¹¹B NMR can confirm the presence of the boronic acid.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. Due to the potential for on-column degradation, methods using columns with low silanol activity and optimized mobile phases are recommended for boronic acids.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups, such as the O-H and B-O stretches of the boronic acid.

Safety and Handling

Detailed toxicological data for 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid are not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is a valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of the trifluoromethyl-pyrazole moiety, a scaffold associated with favorable pharmacological properties. While specific experimental data for this compound are sparse, this guide provides a framework for its synthesis, purification, and application based on established chemical principles and data from closely related compounds. Further research is warranted to fully characterize its physical, chemical, and biological properties.

References

- 1. WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid structure and characterization

An In-depth Technical Guide to 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid: Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in cross-coupling reactions to synthesize more complex molecules.

5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is a heterocyclic organic compound containing a pyrazole ring substituted with a trifluoromethyl group and a boronic acid functional group.

Molecular Structure:

Spectroscopic and Synthetic Profile of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic approaches, and analytical methodologies for 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid (CAS: 1202054-12-3). Due to the limited availability of public domain data for this specific isomer, this guide combines known information with data from closely related structural analogs to offer a predictive and practical resource for researchers.

Compound Identity and Properties

5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyrazole-boronic acid moiety is a versatile synthon for cross-coupling reactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1202054-12-3 | Commercial Suppliers[1] |

| Molecular Formula | C₄H₄BF₃N₂O₂ | Calculated |

| Molecular Weight | 179.90 g/mol | Calculated[1] |

| Exact Mass | 180.031792 g/mol | Calculated[1] |

| InChIKey | XJZGCUKCAPHOBU-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted and Analog-Based)

Direct, experimentally verified spectroscopic data for 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is not widely published. The following tables summarize the expected spectral characteristics based on data from analogous compounds, including other pyrazole-4-boronic acids and trifluoromethyl-substituted pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~8.0 - 8.5 | s | C3-H | The proton at position 3 is expected to be a singlet. |

| ~12.0 - 14.0 | br s | N-H | The N-H proton of the pyrazole ring is typically broad and may exchange with D₂O. |

| ~7.0 - 9.0 | br s | B(OH)₂ | The boronic acid protons are broad and exchangeable. |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~122 (q, J ≈ 270 Hz) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with fluorine. |

| ~140 | C5 | The carbon bearing the trifluoromethyl group. |

| ~110 | C4-B | The carbon attached to the boron atom; the signal may be broad. |

| ~145 | C3 | The carbon at position 3 of the pyrazole ring. |

Table 4: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ -60 to -70 | -CF₃ | Relative to a standard like CFCl₃. |

Table 5: Predicted ¹¹B NMR Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~20 - 30 | -B(OH)₂ | The boron atom of the boronic acid group. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the functional groups present.

Table 6: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretching (boronic acid) |

| 3200 - 3000 | Medium | N-H stretching (pyrazole) |

| ~1600 | Medium | C=N stretching (pyrazole ring) |

| 1350 - 1300 | Strong | B-O stretching |

| 1200 - 1100 | Strong | C-F stretching (trifluoromethyl) |

Mass Spectrometry (MS)

Mass spectrometry of pyrazole compounds often shows fragmentation patterns involving the loss of HCN and N₂ from the molecular ion.

Table 7: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 180 | [M]⁺ | Molecular ion (for the most abundant boron isotope, ¹¹B) |

| 179 | [M-H]⁺ | Loss of a proton |

| 162 | [M-H₂O]⁺ | Loss of water from the boronic acid |

| 153 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring |

| 151 | [M-H-N₂]⁺ | Loss of a proton and dinitrogen |

Experimental Protocols

While a specific protocol for the synthesis and spectroscopic analysis of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is not available, a general workflow can be inferred from the synthesis of related pyrazole boronic acids.

General Synthetic Workflow

The synthesis of pyrazole-4-boronic acids often involves the formation of the pyrazole ring followed by borylation at the C4 position. A plausible synthetic route is outlined below.

Caption: A plausible multi-step synthesis of the target compound.

Spectroscopic Analysis Workflow

The characterization of the final product would follow a standard analytical workflow.

Caption: Standard workflow for structural elucidation.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation of different spectral features to confirm the molecular structure.

Caption: Interrelation of spectroscopic data for structural confirmation.

Conclusion

References

The Advent and Advancement of Pyrazole-Containing Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the fusion of the pyrazole scaffold with the boronic acid moiety has given rise to a class of compounds with remarkable versatility and significant therapeutic potential. Pyrazole-containing boronic acids have emerged as crucial building blocks in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions, and as promising pharmacophores in the development of targeted therapies. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological applications of these valuable compounds, with a focus on their role as enzyme inhibitors, particularly in the context of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.

Discovery and Historical Perspective

The journey of pyrazole chemistry began in 1883 when Ludwig Knorr first synthesized a pyrazole derivative. However, the specific introduction of a boronic acid functional group onto the pyrazole ring is a more recent development, driven by the increasing utility of organoboron compounds in organic synthesis. While a definitive seminal publication for the very first synthesis of a simple pyrazole boronic acid is not readily apparent from early literature, their prominence grew with the advent and popularization of the Suzuki-Miyaura cross-coupling reaction. The inherent value of pyrazoles as stable, aromatic heterocycles with desirable pharmacokinetic properties, combined with the synthetic tractability of the boronic acid group, spurred their development as key intermediates in drug discovery programs.[1]

Early synthetic efforts often involved multi-step sequences, but the continuous evolution of synthetic methodologies has led to more efficient and direct routes for their preparation.

Synthetic Methodologies: A Historical Evolution

The synthesis of pyrazole-containing boronic acids has evolved significantly, with modern methods offering greater efficiency, regioselectivity, and functional group tolerance compared to earlier approaches. Key strategies that have been developed over time include:

-

Palladium-Catalyzed Borylation of Halopyrazoles: This is one of the most common and versatile methods for preparing pyrazole boronic acid esters. It typically involves the reaction of a brominated or iodinated pyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[2] The reaction conditions can be tuned to achieve high yields and regioselectivity.

-

Lithiation-Borylation of Pyrazoles: This method involves the direct deprotonation of a C-H bond on the pyrazole ring using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a borate ester. This approach allows for the regioselective introduction of the boronic acid group at specific positions, depending on the substitution pattern of the pyrazole ring and the reaction conditions.

-

From other Pyrazole Derivatives: More recent and specialized methods include the conversion of other functionalized pyrazoles into their corresponding boronic acids, expanding the toolbox for synthetic chemists.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of pyrazole-containing boronic acids.

Protocol 1: Synthesis of 4-Pyrazole Boronic Acid Pinacol Ester via Palladium-Catalyzed Cross-Coupling [2][3]

This protocol describes the synthesis of a key intermediate used in the preparation of JAK inhibitors like Baricitinib.[3]

Materials:

-

1-Boc-4-bromopyrazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Ethanol

-

Petroleum ether

Procedure:

-

To a reaction flask, add 1-Boc-4-bromopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.001 mol), and potassium acetate (0.2 mol).

-

Add 200 ml of ethanol to the flask.

-

Deoxygenate the mixture by bubbling nitrogen gas through it for 15 minutes.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove insoluble materials.

-

Evaporate the ethanol from the filtrate under reduced pressure.

-

Extract the residue with petroleum ether.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Boc-4-pyrazoleboronic acid pinacol ester.

-

To obtain the unprotected pyrazole-4-boronic acid pinacol ester, heat the 1-Boc-protected intermediate to a molten state (around 180 °C) until no further gas evolution is observed.

-

Cool the residue to room temperature, add petroleum ether, and stir to induce precipitation.

-

Filter the solid and dry under vacuum to yield pure 4-pyrazole boronic acid pinacol ester.

Protocol 2: Synthesis of N-Aryl Pyrazole Boronic Acids via Chan-Evans-Lam Coupling [4]

This protocol outlines a method for the N-arylation of pyrazoles, which can be a key step in the synthesis of more complex pyrazole-containing boronic acids.

Materials:

-

Pyrazole

-

Aryl boronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve the pyrazole (1.0 equiv) and the aryl boronic acid (1.5 equiv) in dichloromethane.

-

Add copper(II) acetate (1.2 equiv) and pyridine (2.0 equiv) to the solution.

-

Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the N-aryl pyrazole. This product can then be further functionalized to introduce a boronic acid moiety.

Biological Activity and Signaling Pathways

Pyrazole-containing boronic acids have garnered significant interest in drug discovery due to their ability to act as potent and selective enzyme inhibitors. A prime example is their application as inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a crucial role in cytokine signaling.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.[5][6]

The signaling process can be summarized as follows:

-

Cytokine Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.

-

JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors.

-

STAT Recruitment and Phosphorylation: These phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the activated JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

Other Potential Signaling Pathways

While the JAK-STAT pathway is a primary focus, the versatile structure of pyrazole-containing boronic acids suggests their potential to interact with other signaling pathways. Research has indicated that boronic acids, in general, can influence pathways regulated by Rho GTPases, which are involved in cell migration and cytoskeletal organization.[7] Further investigation is warranted to explore the specific effects of pyrazole-containing boronic acids on these and other cellular signaling cascades.

Quantitative Data on Biological Activity

The potency of pyrazole-containing boronic acids as enzyme inhibitors is a key aspect of their therapeutic potential. While much of the early data is found in patents with qualitative descriptions, more specific quantitative data is emerging from dedicated studies.

Table 1: Inhibitory Activity of Pyrazole-Containing Boronic Acids and Related Compounds against Janus Kinases (JAKs)

| Compound ID | Target | IC₅₀ (nM) | Assay Type | Reference |

| Series of Boron-Containing Pyrazole Compounds | ||||

| Representative Compound 1 | JAK1 | < 10 ("A") | Biochemical | [5] |

| Representative Compound 2 | JAK1 | 10 - 50 ("B") | Biochemical | [5] |

| Representative Compound 3 | JAK1 | > 50 ("C") | Biochemical | [5] |

| Selected Pyrazole-Based JAK Inhibitors (for comparison) | ||||

| Abrocitinib | JAK1 | 29 | In-vitro | [8] |

| Baricitinib | JAK1 | 5.9 | In-vitro | [8] |

| Baricitinib | JAK2 | 5.7 | In-vitro | [8] |

| Compound 3f (4-amino-(1H)-pyrazole derivative) | JAK1 | 3.4 | In vitro protein kinase inhibition | [9] |

| Compound 3f (4-amino-(1H)-pyrazole derivative) | JAK2 | 2.2 | In vitro protein kinase inhibition | [9] |

| Compound 3f (4-amino-(1H)-pyrazole derivative) | JAK3 | 3.5 | In vitro protein kinase inhibition | [9] |

Note: "A", "B", and "C" are qualitative ranges provided in the source patent.[5]

Table 2: Preclinical Pharmacokinetic Parameters of Selected Pyrazole-Based Compounds (Illustrative)

| Compound | Species | Route | Bioavailability (%) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Reference |

| ZB716 (Fulvestrant-3-boronic acid) | Rat | PO (6 mg/kg) | - | 0.5 - 1 | ~100 | ~300 | [10] |

| Razaxaban (pyrazole-based FXa inhibitor) | Dog | PO | ~50 | 1-2 | ~1500 | ~7000 | [7] |

Note: Pharmacokinetic data for pyrazole-containing boronic acids is still emerging. The data presented for ZB716, a boronic acid derivative, and Razaxaban, a pyrazole-based drug, are for illustrative purposes to highlight the potential pharmacokinetic profiles of related compounds.

Experimental Workflows

The development and characterization of pyrazole-containing boronic acid inhibitors involve a series of well-defined experimental workflows.

Workflow 1: Synthesis and Initial Characterization

This workflow outlines the general steps from the synthesis of a novel pyrazole boronic acid to its initial characterization.

Workflow 2: In Vitro Biological Evaluation

This workflow details the process of evaluating the biological activity of the synthesized compounds.

Conclusion and Future Directions

The field of pyrazole-containing boronic acids has witnessed significant growth, driven by their synthetic versatility and potent biological activities. From their origins as valuable building blocks in organic synthesis to their current status as promising clinical candidates, these compounds have demonstrated immense potential. The development of novel synthetic methodologies has enabled the efficient and regioselective preparation of a diverse range of pyrazole boronic acid derivatives.

The inhibition of the JAK-STAT signaling pathway represents a key area of therapeutic application, with several pyrazole-containing compounds showing potent inhibitory activity. The availability of detailed experimental protocols and a deeper understanding of the underlying signaling mechanisms will undoubtedly accelerate the discovery and development of new drug candidates.

Future research in this area will likely focus on several key aspects:

-

Exploration of New Biological Targets: While JAKs are a primary focus, the investigation of other enzyme families and signaling pathways will broaden the therapeutic applications of these compounds.

-

Optimization of Pharmacokinetic Properties: A critical challenge in drug development is achieving favorable ADME (absorption, distribution, metabolism, and excretion) profiles. Future synthetic efforts will likely focus on modifying the pyrazole boronic acid scaffold to enhance oral bioavailability, metabolic stability, and tissue distribution.

-

Development of More Efficient and Sustainable Synthetic Methods: The pursuit of greener and more cost-effective synthetic routes will be crucial for the large-scale production of these valuable compounds.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 3. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Strategic Advantage of Trifluoromethylation in Pyrazole Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group into pyrazole boronic acids represents a powerful strategy in modern medicinal chemistry. This guide provides a comprehensive overview of the multifaceted roles of the CF₃ group in modulating the physicochemical and biological properties of this important class of molecules. By leveraging its unique electronic and steric characteristics, trifluoromethylation offers a valuable tool for optimizing lead compounds in drug discovery programs. This document details the impact of the CF₃ group on key drug-like properties, including acidity, lipophilicity, metabolic stability, and target engagement. Furthermore, it provides detailed experimental protocols for the synthesis and evaluation of these compounds, alongside visualizations of relevant biological pathways.

Introduction: The Trifluoromethyl Group as a Bioisostere

The trifluoromethyl group is frequently employed as a bioisostere for a methyl group or a hydrogen atom in drug design. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are central to its ability to enhance metabolic stability. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, rendering it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. Strategically placing a CF₃ group at a known or suspected site of metabolism can effectively block this pathway, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]

Physicochemical Properties Modulation by the Trifluoromethyl Group

The incorporation of a CF₃ group into the pyrazole ring of a boronic acid significantly alters its fundamental physicochemical properties. These modifications can have profound effects on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Acidity (pKa)

The strongly electron-withdrawing nature of the trifluoromethyl group leads to a decrease in the pKa of the pyrazole N-H proton, making the pyrazole ring more acidic compared to its non-fluorinated counterpart. This increased acidity can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and ability to participate in hydrogen bonding interactions with its biological target.

Lipophilicity (logP)

The trifluoromethyl group is known to increase the lipophilicity of a molecule. This enhanced lipophilicity can improve membrane permeability, aiding in drug absorption and distribution within the body. However, an excessive increase in lipophilicity can also lead to issues such as decreased aqueous solubility and increased non-specific binding. Therefore, the strategic placement of the CF₃ group is crucial for achieving an optimal balance of properties.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile methyl group with a CF₃ group, a major metabolic pathway can be blocked, leading to a longer half-life and reduced clearance of the drug candidate.[1][2]

Data Presentation: Comparative Physicochemical and Biological Data

The following tables summarize the impact of trifluoromethylation on the key properties of pyrazole derivatives.

Table 1: Physicochemical Properties of Trifluoromethylated vs. Non-Trifluoromethylated Pyrazole Derivatives

| Property | Pyrazole | 3-(Trifluoromethyl)pyrazole | Rationale for Change |

| pKa | ~14 | Lower (more acidic) | The electron-withdrawing CF₃ group stabilizes the conjugate base. |

| logP | ~0.45 | Higher (more lipophilic) | The CF₃ group is more lipophilic than a hydrogen atom. |

Table 2: In Vitro Metabolic Stability of N-CF₃ vs. N-CH₃ Analogs in Human Liver Microsomes (HLM)

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| N-CH₃ Analog | Shorter | Higher |

| N-CF₃ Analog | Longer | Lower |

Table 3: COX Inhibitory Activity of Trifluoromethylated Pyrazole Derivatives

| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | COX-2 | 0.04[3] | 375[3] |

| SC-558 | COX-2 | 0.0053[3] | >1900[3] |

| 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | COX-2 | Activity Reported[3] | Not Available |

Experimental Protocols

Synthesis of Trifluoromethylated Pyrazole Boronic Acids

A general method for the synthesis of trifluoromethyl-substituted pyrazolylboronic esters involves a lithiation-boronation protocol.[4]

General Procedure:

-

A solution of the N-protected 3-(trifluoromethyl)pyrazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the pyrazole solution, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude boronic ester is then hydrolyzed to the corresponding boronic acid using an aqueous acid solution (e.g., 1 M HCl).

-

The resulting pyrazole boronic acid is often used directly in subsequent reactions, such as Suzuki-Miyaura cross-coupling.[4][5]

In Vitro Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound by incubating it with liver microsomes.[2][6][7][8]

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Ice-cold stop solution (e.g., acetonitrile with an internal standard)

-

96-well plate

-

Incubator (37 °C)

-

LC-MS/MS system

Procedure:

-

Prepare the incubation mixture by adding the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37 °C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stop solution.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

The half-life (t½) and intrinsic clearance (CLint) are then calculated from the disappearance of the parent compound over time.[2][6]

In Vitro COX Inhibition Assay (Fluorometric)

This assay determines the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.[3][9]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Cofactor Solution

-

COX Probe (e.g., a fluorogenic substrate)

-

Arachidonic acid solution

-

Test compounds and known inhibitors (e.g., Celecoxib)

-

96-well black plate

-

Fluorescence plate reader

Procedure:

-

To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.

-

Add the diluted test compound to the respective wells. Include controls with DMSO only (total activity) and a known inhibitor (positive control).

-

Add the diluted COX-1 or COX-2 enzyme to the wells.

-

Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period.

-

The rate of increase in fluorescence is proportional to the COX activity. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Antibacterial Activity Assay (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth medium (e.g., Mueller-Hinton broth)

-

Test compound stock solution

-

96-well microtiter plates

-

Incubator (37 °C)

Procedure:

-

Prepare a serial dilution of the test compound in the nutrient broth in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacterial strain.

-

Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Single-Crystal X-ray Crystallography

This technique is used to determine the three-dimensional atomic structure of a crystalline compound.[1][10][11]

General Protocol:

-

Crystal Growth: Grow a single crystal of the pyrazole boronic acid derivative of suitable size and quality (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[1]

-

Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) in a diffractometer. Collect X-ray diffraction data using a suitable X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.[10]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.[10]

Mandatory Visualizations

Signaling Pathway

Many pyrazole derivatives exert their biological effects by modulating key signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism and is often dysregulated in diseases such as cancer.[12][13][14] Some pyrazole-based inhibitors have been developed to target components of this pathway.

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition points by pyrazole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of trifluoromethylated pyrazole boronic acids in a drug discovery context.

References

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Lewis Acidity of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies available to determine the Lewis acidity of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid. Due to the absence of specific experimental data for this compound in the public domain, this document focuses on established experimental protocols and computational approaches that can be employed for its characterization.

Introduction to Boronic Acids and Lewis Acidity

Boronic acids (RB(OH)₂) are a class of organoboron compounds featuring a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom, in its sp² hybridized state, possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base. This electron-accepting ability defines the Lewis acidity of boronic acids. The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species in the presence of a Lewis base, such as a hydroxide ion, is a key characteristic of their chemistry. The strength of this Lewis acidity is a critical parameter in various applications, including catalysis, chemical sensing, and the design of covalent inhibitors for drug development.

The Lewis acidity of a boronic acid is commonly quantified by its pKa value, which represents the pH at which the concentrations of the neutral boronic acid and its corresponding anionic boronate are equal.

Synthesis of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid

A potential synthetic pathway could involve the reaction of a trifluoromethyl-substituted β-dicarbonyl compound with hydrazine to form the pyrazole core. Subsequent halogenation at the 4-position, followed by a metal-halogen exchange and reaction with a trialkyl borate, would yield the desired boronic acid.

Experimental Determination of Lewis Acidity (pKa)

Several experimental techniques can be employed to determine the pKa of a boronic acid. The choice of method often depends on the specific properties of the molecule, such as the presence of a chromophore.

UV-Vis Spectrophotometric pH Titration

This method is suitable for boronic acids that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. The difference in the electronic structure between the trigonal boronic acid and the tetrahedral boronate can lead to a measurable spectral shift.

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid in a suitable solvent (e.g., DMSO). Prepare a series of buffer solutions with a range of known pH values.

-

Sample Preparation: Add a small aliquot of the boronic acid stock solution to each buffer solution to a final concentration typically in the micromolar range. Include buffer blanks for background correction.

-

Spectral Acquisition: Measure the UV-Vis spectrum (e.g., from 230-500 nm) for each sample using a spectrophotometer.

-

Data Analysis:

-

Identify the wavelength with the maximum absorbance difference between the acidic and basic forms.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the resulting data to a sigmoidal dose-response equation. The pKa is the pH value at the inflection point of the curve.

-

Fluorescence Spectroscopy

For non-fluorescent boronic acids, an indicator displacement assay can be utilized. Alizarin Red S (ARS) is a fluorescent dye that binds to boronic acids, causing a change in its fluorescence. A competing diol can displace ARS, leading to a measurable change in fluorescence, which can be used to determine the binding affinity and indirectly the Lewis acidity.

Gutmann-Beckett Method (³¹P NMR Spectroscopy)

This method determines the relative Lewis acidity of a compound by observing the change in the ³¹P NMR chemical shift of a Lewis base probe, typically triethylphosphine oxide (TEPO), upon complexation with the Lewis acid.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of triethylphosphine oxide (TEPO) in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

-

Initial Spectrum: Acquire a ³¹P NMR spectrum of the TEPO solution to determine its initial chemical shift (δ₀).

-

Addition of Boronic Acid: Add a known amount of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid to the TEPO solution.

-

Complexation and Spectral Acquisition: Allow the mixture to equilibrate and acquire a ³¹P NMR spectrum of the resulting complex. The new chemical shift (δ) will be downfield from δ₀.

-

Data Analysis: The change in chemical shift (Δδ = δ - δ₀) is related to the Lewis acidity of the boronic acid. For a more quantitative measure, the data can be extrapolated to an infinite excess of the boronic acid. It is important to note that for boronic acids, hydrogen bonding can be the predominant interaction with TEPO, and the determined acceptor numbers (AN) may correlate better with catalytic activity in certain reactions than pKa values.[1]

Computational Prediction of Lewis Acidity

In the absence of experimental data, computational methods can provide valuable estimates of a molecule's pKa.[2][3][4] These approaches are based on quantum mechanical calculations and thermodynamic cycles.

Thermodynamic Cycle for pKa Calculation

The pKa of a boronic acid can be calculated from the Gibbs free energy of its dissociation in aqueous solution (ΔG°(aq)) using the following equation:

pKa = ΔG°(aq) / (2.303 * RT)

The Gibbs free energy of dissociation in solution is calculated using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation of the species involved.

Computational Protocol:

-

Geometry Optimization: Perform geometry optimizations for the boronic acid (HA) and its conjugate base (A⁻) in both the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31+G(d,p)) and a continuum solvation model (e.g., PCM or SMD).

-

Frequency Calculations: Perform frequency calculations for the optimized structures to obtain the Gibbs free energies in the gas phase (G°(gas)) and the solvation free energies (ΔG°(solv)).

-

pKa Calculation: Calculate the aqueous phase Gibbs free energy of dissociation (ΔG°(aq)) using the calculated values and the known experimental solvation free energy of the proton. Finally, calculate the pKa.

It is important to note that the accuracy of computationally predicted pKa values can be sensitive to the chosen level of theory and solvation model.

Expected Influence of Substituents on Lewis Acidity

The Lewis acidity of a boronic acid is significantly influenced by the electronic properties of its substituents. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect is expected to increase the electrophilicity of the boron atom in 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid, thereby increasing its Lewis acidity and lowering its pKa compared to an unsubstituted pyrazole boronic acid. The pyrazole ring itself is an electron-rich aromatic heterocycle, which might partially offset the effect of the trifluoromethyl group.

Data Summary

As no specific quantitative data for 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid has been found, the following table provides a template for summarizing experimentally determined or computationally predicted values.

| Parameter | Value | Method | Conditions |

| pKa | Data not available | e.g., UV-Vis Titration | e.g., 25 °C, H₂O |

| Acceptor Number (AN) | Data not available | Gutmann-Beckett | e.g., CDCl₃ |

| Calculated pKa | Data not available | e.g., DFT/PCM | e.g., B3LYP/6-31+G(d,p) |

Visualizations

Logical Workflow for Lewis Acidity Determination

Caption: A logical workflow for the synthesis and determination of the Lewis acidity of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid.

Equilibrium of Boronic Acid

Caption: The equilibrium between the neutral boronic acid and the anionic boronate in the presence of a hydroxide ion.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid, a key building block in medicinal chemistry. Understanding these fundamental properties is critical for its effective use in drug discovery and development, from synthesis and purification to formulation and in vivo studies. This document outlines experimental protocols for determining these characteristics and discusses potential degradation pathways and strategies to mitigate them.

Core Properties

5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid is a heterocyclic compound featuring a pyrazole ring substituted with a highly electronegative trifluoromethyl group and a versatile boronic acid moiety. These functional groups significantly influence its physicochemical properties.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C4H4BF3N2O2 | - |

| Molecular Weight | 179.90 g/mol | - |

| pKa | ~8.5 | Estimated based on similar arylboronic acids. The trifluoromethyl group may slightly increase acidity. |

| LogP | ~1.5 - 2.5 | Estimated. The trifluoromethyl group increases lipophilicity. |

Solubility Profile

The solubility of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid is a crucial parameter for its handling, reactivity, and bioavailability. Generally, pyrazole-containing compounds exhibit limited solubility in water but are more soluble in organic solvents.[1] The presence of both a hydrogen bond donor (N-H) and acceptor (N), along with the boronic acid group, allows for interactions with a range of solvents.

Table 2: Estimated Solubility of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The pyrazole ring has limited aqueous solubility.[1] The boronic acid group can ionize at higher pH, potentially increasing solubility. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the pyrazole and boronic acid moieties. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent that can effectively solvate the molecule. |

| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Dichloromethane | Moderately Soluble | A less polar solvent, solubility is expected to be lower than in more polar organic solvents. |

| Acetonitrile | Soluble | A polar aprotic solvent commonly used in reversed-phase chromatography for similar compounds. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Freely Soluble | Another highly polar aprotic solvent suitable for dissolving pyrazole derivatives. |

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of solid 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at that temperature.

Stability Profile